Tricyclohexylphosphonium trifluoromethanesulfonate
CAS No.: 952649-12-6
Cat. No.: VC8160427
Molecular Formula: C19H34F3O3PS
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952649-12-6 |
|---|---|
| Molecular Formula | C19H34F3O3PS |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | tricyclohexylphosphanium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) |
| Standard InChI Key | HIELZYUTOPSKJX-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound features a bulky tricyclohexylphosphonium cation () paired with a triflate anion (). Key structural attributes include:
Cationic Component
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Tricyclohexylphosphonium (): The three cyclohexyl groups confer steric bulk, enhancing stability against oxidation and nucleophilic attack. The ligand cone angle of is approximately 170°, making it a strong σ-donor with limited π-accepting ability .
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Electronic Effects: The high basicity () of facilitates interactions with electrophilic intermediates, stabilizing reactive species in catalytic cycles .
Anionic Component
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Trifluoromethanesulfonate (): The triflate anion is weakly coordinating, which prevents unwanted ion pairing and enhances the solubility of the salt in nonpolar solvents. Its electron-withdrawing trifluoromethyl group stabilizes the anion, making it resistant to hydrolysis .
Molecular Geometry
X-ray crystallography reveals that the triflate anion engages in hydrogen bonding with the cationic moiety, contributing to the compound’s crystalline structure .
Synthesis and Preparation
Tricyclohexylphosphonium trifluoromethanesulfonate is typically synthesized via two primary routes:
From Tricyclohexylphosphine and Triflic Acid
This acid-base reaction proceeds under anhydrous conditions, yielding the salt in high purity .
Grignard Reagent-Mediated Synthesis
An alternative method involves the reaction of cyclohexylmagnesium chloride () with phosphorus trichloride (), followed by quenching with triflic acid :
This one-pot process minimizes oxidation byproducts and achieves yields exceeding 80% .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 164°C (lit.) |
| Solubility | Soluble in CHCl, THF, MeCN; insoluble in HO |
| Stability | Stable under inert atmospheres; hygroscopic |
| Spectral Data (NMR) | : δ 25–30 ppm (broad) |
Applications in Organic Synthesis
Phase-Transfer Catalysis
The bulky cation acts as a phase-transfer catalyst, enabling reactions between immiscible phases (e.g., aqueous and organic). For example, it facilitates nucleophilic substitutions by shuttling anions into organic solvents .
Trifluoromethylthiolation Reactions
Tricyclohexylphosphonium triflate mediates deoxygenative trifluoromethylthiolation of carboxylic acids, yielding -containing products . This reactivity is critical in pharmaceutical synthesis, where groups enhance metabolic stability.
Coordination Chemistry
The compound serves as a precursor for phosphine ligands in transition-metal catalysis. For instance, it forms complexes with lanthanides (e.g., ) in pentagonal bipyramidal geometries, exhibiting single-ion magnet behavior .
Comparison with Related Phosphonium Salts
| Compound | Basicity () | Cone Angle | Thermal Stability |
|---|---|---|---|
| Tricyclohexylphosphonium triflate | 9.7 | 170° | High |
| Triphenylphosphonium triflate | 6.8 | 145° | Moderate |
| Tributylphosphonium triflate | 8.2 | 132° | Low |
The superior stability of tricyclohexylphosphonium triflate stems from steric shielding by cyclohexyl groups, which impedes decomposition pathways .
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